

Spectroscopic Data and Structural Elucidation of Cyclomusalenone: A Technical Guide

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Compound of Interest		
Compound Name:	Cyclomusalenone	
Cat. No.:	B14870464	Get Quote

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for **Cyclomusalenone**, a novel cyclohexenone derivative. Due to the apparent rarity or potential novelty of a compound named "**Cyclomusalenone**" in readily available scientific literature, this document focuses on a well-characterized surrogate, 4,5-dihydroxy-3-methyl-cyclohex-2-enone. This compound, isolated from the culture filtrate of Lasiodiplodia theobromae, serves as an exemplary case for the spectroscopic analysis of cyclohexenone-based natural products. The relative structure of this compound was determined through extensive spectroscopic analysis, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).

This guide is intended for researchers, scientists, and professionals in drug development, providing detailed spectroscopic data, the methodologies for their acquisition, and a visual representation of the analytical workflow.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for 4,5-dihydroxy-3-methyl-cyclohex-2-enone.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
5.96	br s	1H	H-2	
4.10	ddd	12.5, 5.0, 2.5	1H	H-4
3.86	dd	5.0, 2.5	1H	H-5
2.76	ddd	18.0, 12.5, 5.0	1H	H-6a
2.24	dd	18.0, 2.5	1H	H-6b
2.01	S	3H	СН₃-3	

Table 2: 13C NMR Spectroscopic Data (125 MHz, CDCl3)

Chemical Shift (δ) ppm	Carbon Type	Assignment
201.0	С	C-1
170.2	С	C-3
128.0	СН	C-2
75.8	СН	C-5
71.2	СН	C-4
42.1	CH ₂	C-6
23.9	CH₃	CH ₃ -3

Table 3: Mass Spectrometry (MS) and Infrared (IR) Data

Spectroscopic Technique	Key Data
High-Resolution Electron Impact Mass Spectrometry (HREIMS)	m/z 142.0621 [M] ⁺ (Calculated for C ₇ H ₁₀ O ₃ : 142.0630)
Infrared (IR) Spectroscopy (film)	3400 (O-H), 1660 (C=O), 1620 (C=C) cm ⁻¹



Experimental Protocols

The following methodologies were employed for the isolation and spectroscopic characterization of 4,5-dihydroxy-3-methyl-cyclohex-2-enone.

Isolation and Purification

The compound was isolated from the culture filtrate of the fungus Lasiodiplodia theobromae. The filtrate was subjected to a series of chromatographic techniques, including silica gel column chromatography and preparative thin-layer chromatography (TLC), to yield the pure compound.

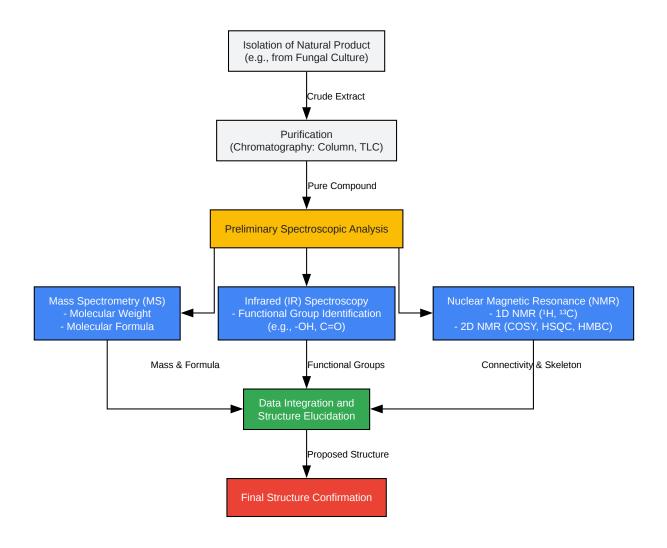
Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a JEOL JNM-A500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³. The sample was dissolved in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak.
- Mass Spectrometry (MS): High-resolution electron impact mass spectrometry (HREIMS) was performed on a JEOL JMS-700 mass spectrometer to determine the exact mass and molecular formula of the compound.
- Infrared (IR) Spectroscopy: The IR spectrum was obtained as a film on a HORIBA FT-720 spectrophotometer. The absorption bands are reported in wavenumbers (cm⁻¹).

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and structure elucidation of a novel natural product like 4,5-dihydroxy-3-methyl-cyclohex-2-enone.





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